DHFR Inhibition Potency: AH10639 is 7-Fold More Potent than Pyrimethamine Against T. gondii DHFR
Antimalarial agent 1 (AH10639) demonstrates significantly enhanced inhibition of Toxoplasma gondii dihydrofolate reductase (DHFR) compared to the clinical standard pyrimethamine. In a direct enzymatic assay, AH10639 exhibited an IC50 of 0.033 µM, whereas pyrimethamine showed an IC50 of 0.23 µM (230 nM) [1][2]. This represents a 7-fold increase in potency.
| Evidence Dimension | DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.033 µM |
| Comparator Or Baseline | Pyrimethamine: 0.23 µM (230 nM) |
| Quantified Difference | 7-fold more potent |
| Conditions | In vitro enzyme assay using T. gondii TS-DHFR expressed in E. coli BL21, preincubated for 15 min before addition of DHF and NADPH. |
Why This Matters
This quantifiable potency advantage makes Antimalarial agent 1 a superior choice for research requiring potent DHFR inhibition, particularly in toxoplasmosis models where pyrimethamine may be less effective.
- [1] Jackson, H. C., Biggadike, K., McKilligin, E., Kinsman, O. S., Queener, S. F., Lane, A., & Smith, J. E. (1996). 6,7-disubstituted 2,4-diaminopteridines: Novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrobial Agents and Chemotherapy, 40(6), 1371–1375. View Source
- [2] BindingDB. BDBM18512: Pyrimethamine IC50 against T. gondii TS-DHFR. View Source
